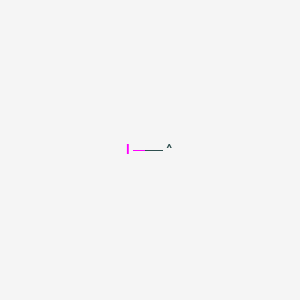

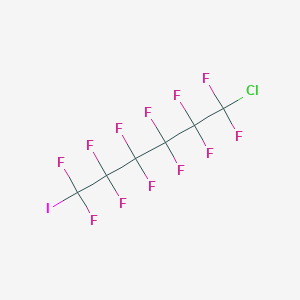

1-Chloro-6-iodoperfluorohexane

Vue d'ensemble

Description

1-Chloro-6-iodoperfluorohexane is a perfluorinated compound that is part of a class of chemicals known for their high stability, resistance to degradation, and unique physical properties due to the presence of fluorine atoms. While the specific compound 1-Chloro-6-iodoperfluorohexane is not directly mentioned in the provided papers, related compounds and their properties can give insights into its characteristics. For instance, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane demonstrates the potential for creating highly polarized molecules with unique electronic properties .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step protocols and the use of powerful oxidizers or radical initiators. For example, the preparation of chloryl hexafluororuthenate(V) involves fluorination reactions at room temperature or the reaction of ClO2F with RuF5 . Similarly, the radical addition of 1-iodoperfluorohexane to allyl alcohol is initiated by various systems, including photochemical or redox catalysts, leading to fluorinated alcohols . These methods could potentially be adapted for the synthesis of 1-Chloro-6-iodoperfluorohexane.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often investigated using computational methods such as ab initio and Density Functional Theory (DFT) calculations. For instance, the structure of 1-chloro-1,1-difluoro-pentane-2,4-dione has been studied, and its vibrational frequencies were calculated, which could be analogous to the structural analysis of 1-Chloro-6-iodoperfluorohexane .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including photochemically initiated reactions. For example, the reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene under UV radiation leads to the formation of dibromo and trichlorononafluorohexane compounds . These types of reactions could be relevant to understanding the reactivity of 1-Chloro-6-iodoperfluorohexane.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the hexafluorocyclohexane mentioned in one study has a high molecular dipole moment, which is unusual for aliphatic compounds . The crystal structure of chloryl hexafluororuthenate(V) shows a weakly distorted octahedron of fluorine atoms around the ruthenium atom . These properties, such as molecular polarity and crystal structure, are important for understanding the behavior of 1-Chloro-6-iodoperfluorohexane.

Applications De Recherche Scientifique

Environmental Persistence and Toxicity of PFAS Alternatives

Per- and polyfluoroalkyl substances (PFASs), which include compounds like 1-Chloro-6-iodoperfluorohexane, have been extensively used in various industrial and consumer applications due to their unique chemical properties. However, their environmental persistence, bioaccumulation, and potential toxicity have raised significant health and environmental concerns. Research has been focused on finding new compounds that can replace PFASs, with alternatives showing comparable or even more serious potential toxicity, indicating the need for further toxicological studies to assess their long-term use (Yu Wang et al., 2019).

Advances in NEXAFS Spectroscopy

The application of Near-edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy in studying the electronic and structural properties of transition metal compounds, including those involving chlorine and iodine as in 1-Chloro-6-iodoperfluorohexane, provides significant insights. This review highlights NEXAFS studies across a variety of materials, demonstrating its importance in understanding the physical and chemical properties of compounds, including those with environmental and industrial relevance (Jingguang G. Chen, 1998).

Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of quadrupolar halogens, including chlorine and iodine, provides detailed isotropic chemical shifts, quadrupolar coupling constants, and other tensor information crucial for understanding the structural and electronic environments in compounds like 1-Chloro-6-iodoperfluorohexane. This comprehensive review presents over 200 references, emphasizing the technique's growth due to the availability of high magnetic fields, offering new opportunities for chlorine, bromine, and iodine NMR spectroscopy (D. L. Bryce & Gregory D. Sward, 2006).

Environmental Monitoring and Risk Assessment

The environmental fate, transport, and toxicity of PFAS and their alternatives, including compounds like 1-Chloro-6-iodoperfluorohexane, are of considerable interest. Studies on PFAS mixtures in contaminated sites, such as those involving Aqueous Film Forming Foam (AFFF), have highlighted the challenges in monitoring, assessing, and mitigating their environmental impact. High-resolution field data from contaminated sites are crucial for validating transport simulation models and understanding PFAS behavior in subsurface environments (Dawit Bekele et al., 2020).

Synthesis and Properties of Fluorinated Compounds

The synthesis, structural, flame retardancy, and dielectric properties of cyclotriphosphazene compounds, which share structural similarities with 1-Chloro-6-iodoperfluorohexane, are explored to understand their potential as flame retardants and in electrical applications. These compounds exhibit significant flame retardant properties due to their structural elements and low toxicity, making them suitable for various industrial applications (Siti Nur Khalidah Usri et al., 2021).

Safety And Hazards

1-Chloro-6-iodoperfluorohexane is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propriétés

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLCOZPKBKKNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF12I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371479 | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-iodoperfluorohexane | |

CAS RN |

16486-97-8 | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.